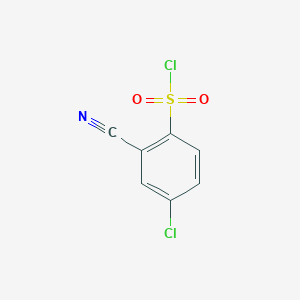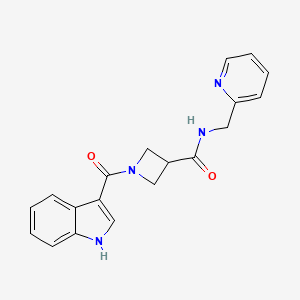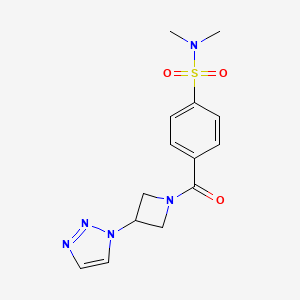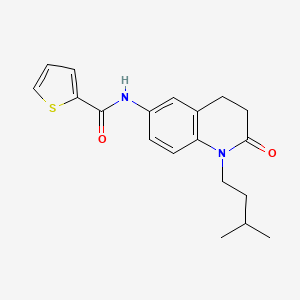
4-Chloro-2-cyanobenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-cyanobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H3Cl2NO2S and a molecular weight of 236.08 g/mol . It is used in the preparation of Hydroxysulfonyloxaazaspirodecanylaminopropoxybenzenesulfonamide derivatives for use as beta-3 Adrenergic receptor modulators .
Synthesis Analysis
The synthesis of 4-Chloro-2-cyanobenzene-1-sulfonyl chloride involves electrophilic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-cyanobenzene-1-sulfonyl chloride consists of a benzene ring with a sulfonyl chloride group, a chlorine atom, and a cyano group attached to it .Chemical Reactions Analysis
The chemical reactions involving 4-Chloro-2-cyanobenzene-1-sulfonyl chloride are typically electrophilic substitution reactions . The compound can also participate in Sandmeyer reactions .Physical And Chemical Properties Analysis
4-Chloro-2-cyanobenzene-1-sulfonyl chloride has a molecular weight of 236.08 g/mol . It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 1.49 .Scientific Research Applications
Antimicrobial Activity and DNA Gyrase-A Binding
4-Chloro-2-cyanobenzene-1-sulfonyl chloride has been used in the synthesis of new sulfonamide derivatives that show significant antimicrobial activities. These compounds also exhibit binding affinity towards DNA Gyrase-A, an enzyme critical for DNA replication in bacteria (Kumar et al., 2020).
Intermediate for Agricultural and Pharmaceutical Applications
This compound plays a role in synthesizing high-purity isomers like 1-chloro-2,6-difluorobenzene, which are valuable intermediates in agricultural and pharmaceutical industries. The synthesis process utilizes sulfonyl chloride for directing fluorine substitution in aromatic compounds (R. Moore, 2003).
Spectroscopic and Molecular Studies
4-Chloro-2-cyanobenzene-1-sulfonyl chloride has been extensively studied using spectroscopic methods like FTIR. These studies offer insights into the molecular geometry, HOMO-LUMO energy gaps, and non-linear optical (NLO) properties of the compound, contributing to a better understanding of its chemical significance (Nagarajan & Krishnakumar, 2018).
Hydrolysis Studies
The compound has been investigated in studies focused on the hydrolysis of sulfonyl chlorides. These studies explore the influence of solvent structure and substrate structure on the hydrolysis pathways, providing valuable information for chemical synthesis and industrial applications (Ivanov et al., 2005).
Cancer Research
Derivatives of 4-chloro-2-cyanobenzene-1-sulfonyl chloride have been used to synthesize compounds that inhibit the carbonic anhydrase enzyme. These compounds exhibit cytotoxic activity against various human cancer cell lines, showing potential for cancer treatment (Morsy et al., 2009).
Mechanism of Action
Mode of Action
Sulfonyl chlorides are typically electrophilic and can react with nucleophilic sites on biological targets . This interaction can lead to the formation of covalent bonds, potentially altering the function of the target molecule.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-cyanobenzene-1-sulfonyl chloride . For instance, pH could affect its reactivity, while temperature and light exposure could impact its stability. Furthermore, the presence of other reactive substances could potentially influence its efficacy through competitive reactions.
Safety and Hazards
4-Chloro-2-cyanobenzene-1-sulfonyl chloride is considered hazardous . It has been classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
4-Chloro-2-cyanobenzene-1-sulfonyl chloride is used in the preparation of Hydroxysulfonyloxaazaspirodecanylaminopropoxybenzenesulfonamide derivatives for use as beta-3 Adrenergic receptor modulators . This suggests potential future directions in the development of new adrenergic receptor modulators.
Relevant Papers Relevant papers on 4-Chloro-2-cyanobenzene-1-sulfonyl chloride can be found at the following sources .
properties
IUPAC Name |
4-chloro-2-cyanobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO2S/c8-6-1-2-7(13(9,11)12)5(3-6)4-10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNSAHMCGIKGLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyanobenzene-1-sulfonyl chloride | |
CAS RN |
1251087-10-1 |
Source


|
| Record name | 4-Chloro-2-cyanophenylsulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Cyclopentyloxypyridin-3-yl)-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2427467.png)

![3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2427469.png)

![N-[4-(2-chlorophenoxy)phenyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2427474.png)


![3-Chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide](/img/structure/B2427477.png)
![7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2427478.png)

![N-(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2427480.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2427485.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2427488.png)
![2-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2427490.png)